molecular formula C21H24F3N3O B2367779 N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide CAS No. 1049395-73-4

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2367779
CAS No.: 1049395-73-4
M. Wt: 391.438
InChI Key: CKQHDFXNLNSYBB-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H24F3N3O and its molecular weight is 391.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research on benzamides, including structures similar to N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, has shown that certain derivatives possess anticonvulsant activity. These compounds were evaluated for their efficacy in maximal electroshock (MES) and pentylenetetrazol (MET) screens, with some analogues demonstrating potency comparable or superior to phenytoin, a well-known anticonvulsant (Mussoi et al., 1996).

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, by modifying the N4-substitution, have shown enhanced affinity for 5-HT1A serotonin receptors, indicating their potential in developing agents with high specificity for these sites. This adjustment can lead to compounds with significant selectivity and efficacy in interacting with serotonin receptors, which are crucial in various neurological processes (Glennon et al., 1988).

Mitosis Inhibition in Plant Cells

N-(1,1-dimethylpropynyl) benzamide series, which are structurally related to the compound , have been identified as potent inhibitors of mitosis in plant cells. Such compounds demonstrate the ability to halt cell division at very low concentrations, highlighting their potential in agricultural research and development for controlling plant growth or development (Merlin et al., 1987).

Conformational and NQR Analysis of Phosphoric Triamides

Phosphoric triamides containing N-phenylpiperazinyl have been synthesized and analyzed for their structural and electronic properties. These studies contribute to understanding the molecular geometry, electronic distribution, and potential reactivity of such compounds, facilitating their application in various chemical and pharmaceutical fields (Shariatinia et al., 2012).

Reactivity Properties and Adsorption Behavior

Research on triazole derivatives, including phenylpiperazinyl components, has explored their reactive properties, adsorption behavior, and stability under different conditions. These studies provide insights into the practical applications of such compounds, including their stability and interaction with biological molecules (Al-Ghulikah et al., 2021).

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHDFXNLNSYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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